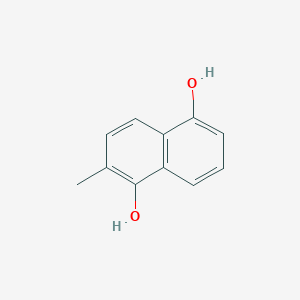

2-Methylnaphthalene-1,5-diol

Description

Significance of Naphthalene (B1677914) Core Structures in Contemporary Chemical Research

The naphthalene moiety, consisting of two fused benzene (B151609) rings, is a fundamental structural unit in organic chemistry. Its rigid, planar, and aromatic nature makes it an ideal scaffold for constructing a variety of functional molecules. chemicalbook.com In materials science, naphthalene derivatives are indispensable intermediates for synthesizing dyes, pigments, and polymers. wikipedia.org The inherent aromaticity and stable ring structure of naphthalene make it an essential subject for studying fundamental concepts in organic chemistry. wikipedia.org

Furthermore, the naphthalene core is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov Commercially successful drugs like the nonsteroidal anti-inflammatory drug (NSAID) Nabumetone and the antifungal agent Terbinafine are based on a naphthalene scaffold. nih.gov Researchers are also actively exploring naphthalene derivatives for their potential in developing novel materials for electronics and energy storage. researchgate.net

Contextualization of 2-Methylnaphthalene-1,5-diol within Polyhydroxylated Aromatic Systems

Polyhydroxylated aromatic compounds, characterized by an aromatic ring substituted with multiple hydroxyl (-OH) groups, are a significant class of molecules studied for their diverse chemical and biological activities. solubilityofthings.com These compounds are investigated for a range of potential applications, including their use as building blocks for bioactive flavonoids and chalcones. scbt.com

This compound fits squarely within this category as a dihydroxylated derivative of naphthalene. It is structurally derived from the parent compound 1,5-dihydroxynaphthalene (B47172), with the addition of a methyl group at the 2-position. The parent compound, 1,5-dihydroxynaphthalene, is a well-studied chemical intermediate. wikipedia.org It is typically prepared from naphthalene-1,5-disulfonic acid via hydrolysis. wikipedia.org The presence and position of the two hydroxyl groups on the naphthalene core make it a popular reagent in supramolecular chemistry and a precursor for various dyes. wikipedia.org

The addition of a methyl group to the 1,5-dihydroxynaphthalene core to form this compound is expected to modify its chemical properties. The methyl group, being electron-donating, would likely increase the electron density of the naphthalene ring system, potentially altering its reactivity in electrophilic aromatic substitution reactions. Steric hindrance from the methyl group at the 2-position could also influence how the molecule interacts with other reagents or biological targets. While specific research on this compound is limited, its properties can be inferred from the extensive knowledge of its parent structure. epa.gov

Table 1: Physicochemical Properties of 1,5-Dihydroxynaphthalene

| Property | Value |

|---|---|

| IUPAC Name | Naphthalene-1,5-diol |

| CAS Number | 83-56-7 |

| Chemical Formula | C₁₀H₈O₂ |

| Molar Mass | 160.17 g·mol⁻¹ |

| Appearance | White to light brown solid |

| Melting Point | 259–261 °C |

This table presents data for the parent compound, 1,5-dihydroxynaphthalene.

Current Research Trajectories for Dihydroxylated Naphthalene Compounds

Research into dihydroxylated naphthalenes continues to evolve, with several key areas of investigation. A significant trajectory involves their use as versatile building blocks in organic synthesis. For instance, 1,5-dihydroxynaphthalene is a known precursor in the synthesis of the naturally occurring dye, juglone, through oxidation. wikipedia.org It also undergoes Friedel–Crafts reactions with reagents like phthalic anhydride (B1165640) to produce more complex structures. researchgate.netrsc.org

Modern synthetic methodologies are being developed to create substituted naphthalenes with greater efficiency and environmental consideration. One such "green" procedure involves the on-water oxidative phenylamination of 1,5-dihydroxynaphthalene using air and light to produce N-phenyl-1,4-naphthoquinone monoimines, which are valuable chemical structures. nih.govbeilstein-journals.org

The hydrogenation of dihydroxynaphthalenes to form the corresponding decalindiols is another area of active research, although studies have shown that the hydrogenation of 1,5-dihydroxynaphthalene can be challenging, often leading to hydrogenolysis byproducts. sci-hub.se Furthermore, the unique positioning of hydroxyl groups in isomers like 1,8-dihydroxynaphthalene allows for their use in self-assembly processes to create stable host-guest complexes with other aromatic molecules. ajrconline.org The various isomers of dihydroxynaphthalene provide a rich platform for exploring structure-property relationships and developing new functional materials. ajrconline.org

Table 2: Structural Isomers of Dihydroxynaphthalene

| Compound Name | IUPAC Name | CAS Number | Hydroxyl Group Positions |

|---|---|---|---|

| 1,5-Dihydroxynaphthalene | Naphthalene-1,5-diol | 83-56-7 | 1, 5 |

| 1,8-Dihydroxynaphthalene | Naphthalene-1,8-diol | 569-42-6 | 1, 8 |

| 2,6-Dihydroxynaphthalene | Naphthalene-2,6-diol | 581-43-1 | 2, 6 |

This table highlights some of the common isomers of dihydroxynaphthalene, each with distinct properties and research applications.

Structure

3D Structure

Properties

IUPAC Name |

2-methylnaphthalene-1,5-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-6,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZDUHSCGBRXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509532 | |

| Record name | 2-Methylnaphthalene-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79786-99-5 | |

| Record name | 2-Methyl-1,5-naphthalenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79786-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylnaphthalene-1,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Methylnaphthalene 1,5 Diol

Hypothesized Pathways from Related Naphthalene (B1677914) Precursors

The construction of 2-Methylnaphthalene-1,5-diol can be envisioned through the modification of more common naphthalene-based starting materials. Key considerations involve the selective introduction of hydroxyl groups and the management of regiochemistry to ensure the desired 1,5-substitution pattern on the 2-methylnaphthalene (B46627) scaffold.

Consideration of Selective Reductions of Methylated Naphthoquinones

A logical precursor to this compound is its corresponding dione (B5365651), 2-methylnaphthalene-1,5-dione. The synthesis of this dione itself presents a challenge, as the oxidation of 2-methylnaphthalene often yields 2-methyl-1,4-naphthoquinone (also known as menadione (B1676200) or vitamin K3). nih.govacs.orgbeilstein-journals.orgajrconline.org The oxidation of 2-methylnaphthalene can also lead to the formation of 6-methyl-1,4-naphthoquinone (B15433) as a byproduct. nih.govajrconline.org

Should 2-methylnaphthalene-1,5-dione be accessible, its selective reduction to the diol would be the subsequent critical step. A variety of reducing agents are known to convert quinones to hydroquinones. For instance, sodium dithionite (B78146) is commonly used for the reduction of menadione to menadiol (B113456). mdpi.com Studies on the one-electron reduction of 2- and 6-methyl-1,4-naphthoquinone derivatives have been conducted, providing insights into their redox properties which could be relevant for developing selective reduction methods. nih.govacs.org The two-electron reduction of these quinones leads to the hydroquinone (B1673460) form with immediate loss of any leaving groups. nih.gov The choice of reducing agent and reaction conditions would be crucial to prevent over-reduction or undesired side reactions.

Table 1: Common Reducing Agents for Naphthoquinones

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution, room temperature | Commonly used for the synthesis of menadiol from menadione. mdpi.com |

| Sodium Borohydride (NaBH₄) | Alcoholic solvents | A versatile reducing agent for carbonyl compounds. |

| Lithium Aluminum Hydride (LiAlH₄) | Ethereal solvents | A powerful reducing agent, may lead to over-reduction. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents and pressures | Can be highly effective but may require optimization to avoid reduction of the aromatic ring. |

Potential for Direct Regioselective Hydroxylation of 2-Methylnaphthalene

The direct and regioselective hydroxylation of 2-methylnaphthalene to form this compound in a single step is a highly ambitious but theoretically possible route. This approach faces significant hurdles in controlling the position of hydroxylation. The methyl group on the naphthalene ring directs incoming electrophiles, and achieving the specific 1,5-dihydroxylation pattern would require a highly selective catalyst.

Recent advancements in biocatalysis have shown promise in the regioselective oxidation of aromatic compounds. For example, engineered unspecific peroxygenases (UPOs) have been used for the chemo- and regioselective benzylic and aromatic oxidations of 2-methylnaphthalene. nih.govacs.orgchemrxiv.org While these studies have primarily focused on producing products like 2-methyl-1,4-naphthoquinone, the engineering of such enzymes could potentially be directed towards achieving dihydroxylation at the desired positions. nih.govacs.org Microbial oxidation of 1- and 2-naphthol (B1666908) has been shown to produce various dihydroxynaphthalene isomers, suggesting that biological systems can achieve such transformations. researchgate.net

Methodologies for Diol Moiety Introduction and Modification

Alternative strategies involve the introduction of the diol functionality onto a pre-existing naphthalene core, followed by any necessary modifications.

Investigation of Approaches from Naphthalene Sulfonic Acid Derivatives

A well-established method for the synthesis of naphthalenediols is through the alkali fusion of naphthalenesulfonic acids. researchgate.netchemicalbook.comgoogle.comgoogle.com For example, 1,6-naphthalenediol can be produced by the caustic alkali fusion of 1,6-naphthalenedisulfonic acid. google.com Similarly, 2,6-naphthalenediol is synthesized by the potassium hydroxide (B78521) fusion of 2-hydroxynaphthalene-6-sulfonic acid. chemicalbook.com

By analogy, a plausible route to this compound would involve the sulfonation of 2-methylnaphthalene to produce 2-methylnaphthalene-1,5-disulfonic acid, followed by fusion with a strong base like sodium or potassium hydroxide. The primary challenge in this approach lies in the initial regioselective disulfonation of 2-methylnaphthalene to obtain the desired 1,5-isomer. The sulfonation of naphthalene itself can lead to a mixture of isomers depending on the reaction conditions. google.com

Functional Group Interconversion Strategies from Substituted Naphthols

Functional group interconversion provides another versatile approach. researchgate.netub.edusolubilityofthings.com This strategy could start from a more readily available substituted naphthol, such as a 2-methyl-1-naphthol (B1210624) or a 2-methyl-5-naphthol derivative. The second hydroxyl group would then be introduced through a series of chemical transformations.

For instance, one could envision a pathway starting with 2-methyl-1-naphthol. Introduction of a directing group at the 5-position, followed by a reaction to install a hydroxyl group (or a precursor that can be converted to a hydroxyl group), and subsequent removal of the directing group could yield the target molecule. Various synthetic strategies for the functionalization of naphthols and naphthoquinones have been explored, which could be adapted for this purpose. researchgate.netrsc.org

Regioselective Synthetic Challenges and Innovations for Specific Isomers

The primary challenge in synthesizing this compound lies in achieving the correct regiochemistry. The directing effects of the methyl group and the first introduced hydroxyl group will influence the position of subsequent substitutions. Overcoming these inherent regiochemical preferences is key to a successful synthesis.

Innovations in catalysis, particularly in the realm of transition-metal-catalyzed C-H activation and functionalization, could offer novel solutions. These methods have the potential to directly introduce functional groups at specific positions on the naphthalene ring, bypassing the limitations of classical electrophilic aromatic substitution. Furthermore, the development of new synthetic methodologies for the construction of star-shaped molecules and other complex architectures often involves innovative coupling and cyclization reactions that could potentially be adapted for the synthesis of specific naphthalenediol isomers. rsc.org

The synthesis of various naphthoquinone derivatives, including menaquinones, has been extensively studied, and the strategies employed, such as nucleophilic ring methods and metal-mediated reactions, could provide inspiration for the synthesis of this compound. mdpi.com

Emerging Synthetic Methodologies for Naphthalenediols with Defined Substitution Patterns

The development of novel synthetic methods is crucial for accessing naphthalenediols with specific substitution patterns, which are valuable intermediates in the synthesis of pharmaceuticals and materials. researchgate.net Recent advancements have focused on improving efficiency, selectivity, and sustainability.

Catalytic aerobic oxidation represents an emerging green chemistry approach. For instance, methods using N-hydroxyphthalimide (NHPI) and AIBN as catalysts can achieve high yields of over 90% for the synthesis of 1,3-naphthalenediol (B86631) under mild conditions, using air as the oxidant. While traditional methods often require harsh reagents and produce significant byproducts, these catalytic systems offer a more scalable and environmentally benign alternative.

Photocatalysis, biocatalysis, and electro-organic chemistry are also gaining prominence as powerful tools for the synthesis of complex molecules. unisi.it These methodologies offer unique reactivity and selectivity profiles that can be harnessed for the synthesis of specifically substituted naphthalenediols. For example, biocatalysis can provide access to chiral naphthalenediol derivatives with high enantiomeric purity.

The Teuber reaction, which involves the oxidation of naphthols to the corresponding naphthoquinones, has been employed in the efficient synthesis of 5,6-dimethoxy-1-naphthol and 5,6-dimethoxy-2-naphthol. researchgate.net This reaction, followed by further transformations, provides a versatile route to functionalized naphthols.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Methylnaphthalene 1,5 Diol

Oxidation Pathways and Corresponding Quinone Formation

The oxidation of naphthalene (B1677914) derivatives, particularly those with hydroxyl and methyl substituents, is a significant area of study due to the formation of valuable quinones. The oxidation of 2-methylnaphthalene-1,5-diol is expected to proceed through pathways influenced by the positions of the hydroxyl and methyl groups, leading to the formation of corresponding naphthoquinones. While direct studies on this compound are limited, the oxidation of related compounds like 2-methylnaphthalene (B46627) and 2-methyl-1-naphthol (B1210624) provides substantial insight into the potential reactions.

The oxidation of 2-methylnaphthalene often yields 2-methyl-1,4-naphthoquinone (menadione), a compound of significant industrial interest. beilstein-journals.orgajrconline.org Various oxidizing agents and catalytic systems have been employed for this transformation, including chromium(VI) oxide in acetic acid, hydrogen peroxide with various catalysts, and molecular oxygen. beilstein-journals.orgajrconline.org The presence of a hydroxyl group, as in 2-methyl-1-naphthol, generally facilitates oxidation to menadione (B1676200) and can help avoid the formation of byproducts like 6-methyl-1,4-naphthoquinone (B15433) that can arise from the oxidation of 2-methylnaphthalene. beilstein-journals.orgresearchgate.net

The redox cycle of quinones involves one-electron reduction to a semiquinone intermediate and a two-electron reduction to a hydroquinone (B1673460). beilstein-journals.org In the presence of oxygen, these reduced species can be re-oxidized to the quinone, a process that can generate reactive oxygen species (ROS). beilstein-journals.org

Enzymatic and biomimetic oxidation reactions provide highly selective and efficient pathways for the transformation of aromatic compounds.

Enzymatic Oxidation:

In anaerobic environments, the degradation of 2-methylnaphthalene by sulfate-reducing bacteria is initiated by the addition of fumarate (B1241708) to the methyl group, forming naphthyl-2-methyl-succinate. nih.gov This is followed by a β-oxidation of the methyl group to generate 2-naphthoic acid. nih.gov The activation of naphthyl-2-methyl-succinic acid to its CoA ester is catalyzed by succinyl-CoA:naphthyl-2-methyl-succinate CoA-transferase. nih.gov Subsequently, naphthyl-2-methyl-succinyl-CoA dehydrogenase oxidizes this intermediate to naphthyl-2-methylene-succinyl-CoA. nih.gov

Cytochrome P450 monooxygenases are also known to metabolize 2-methylnaphthalene. cdc.gov These enzymes can catalyze oxidation at both the methyl group and the aromatic ring. cdc.gov For instance, cytochrome P450 enzymes from rodent liver microsomes oxidize 2-methylnaphthalene to form dihydrodiol metabolites on the aromatic ring and hydroxylated products on the side chain. researchgate.net Specifically, CYP101B1 from Novosphingobium aromaticivorans efficiently oxidizes 2-methylnaphthalene at the benzylic methyl group. researchgate.net

Naphthalene 1,2-dioxygenase (NDO), a well-studied Rieske oxygenase, catalyzes the syn-dihydroxylation of naphthalene. mdpi.com The proposed mechanism involves the reaction of dioxygen with the iron center to form an Fe(III)-peroxo intermediate, which then cleaves to generate a powerful Fe(V)(O)(OH) oxidant responsible for the substrate oxidation. mdpi.com While NDO primarily acts on the aromatic ring, it has also been shown to catalyze the monooxygenation of methyl groups on substituted naphthalenes. asm.org

Biomimetic Oxidation:

Inspired by the efficiency of natural enzymes, significant research has focused on developing synthetic catalysts that mimic their function. thieme-connect.de Iron and manganese porphyrin complexes are notable examples of biomimetic catalysts. acs.orgajrconline.org For instance, water-soluble metalloporphyrins can catalyze the oxidation of 2-methylnaphthalene to quinones at room temperature using potassium monopersulfate as the oxidant. ajrconline.orgresearchgate.net

A biomimetic iron catalyst, [Fe(tpa)], has been shown to catalyze the syn-dihydroxylation of naphthalene, mimicking the action of NDO. acs.org More recently, a sterically hindered iron catalyst, [Fe(5-tips3tpa)], has been developed for the syn-dihydroxylation of naphthalenes using hydrogen peroxide. acs.org This system is highly chemoselective and operates under mild conditions. researchgate.netacs.org The mechanism is believed to involve a highly reactive FeV(O)(OH) intermediate. acs.org

A variety of catalytic methods have been developed for the selective oxidation of 2-methylnaphthalene and its derivatives to produce valuable compounds like menadione. beilstein-journals.org

Table 1: Catalytic Oxidation of 2-Methylnaphthalene to Menadione

| Catalyst | Oxidant | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| CrO₃ | - | Acetic Acid | 38-42 | beilstein-journals.org |

| MeReO₃ (MTO) | H₂O₂ | Glacial Acetic Acid | ~80 | ajrconline.orgajrconline.org |

| H[CuII(ttb)(H₂O)₃]₂[CuII(ttb)Cl]₂[PW₁₂O₄₀]·4H₂O | H₂O₂ | - | - | beilstein-journals.org |

| Ti-MMM-2 | H₂O₂ | - | - | researchgate.net |

| Au/TiO₂ | O₂ | - | 57 | beilstein-journals.org |

The oxidation of 2-methyl-1-naphthol to menadione can be achieved with high selectivity, often avoiding the byproducts seen in 2-methylnaphthalene oxidation. researchgate.net Catalytic systems for this transformation include Ti-based, Nb-based, and Au-based heterogeneous catalysts with hydrogen peroxide. beilstein-journals.org For example, using Ti-MMM-2 as a catalyst with aqueous H₂O₂, a selectivity of 78% to menadione at complete substrate conversion has been reported. researchgate.net The reaction is sensitive to factors like substrate concentration and temperature. researchgate.net

The oxidation of 2-methyl-1-naphthol with molecular oxygen can also proceed efficiently, even without a catalyst, through a thermal intersystem crossing (ISC) mechanism involving a zwitterionic intermediate. researchgate.net

Reduction Chemistry of this compound and Derived Species

The reduction of naphthalene systems can lead to various hydrogenated products. For instance, 2-methylnaphthalene can be reduced to tetrahydronaphthalene using lithium and ethylenediamine (B42938) in THF. acs.org The presence of oxygen can influence the yield of this reaction. acs.org The reduction of quinones derived from this compound would lead back to the hydroquinone form, a key step in the redox cycling of these compounds. beilstein-journals.org

Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. libretexts.org In naphthalene, substitution occurs preferentially at the C1 (α) position due to the greater stability of the resulting carbocation intermediate. iptsalipur.org However, substitution at the C2 (β) position can occur under different conditions, such as higher temperatures or with bulkier solvents. iptsalipur.org

For this compound, the directing effects of the hydroxyl and methyl groups will govern the regioselectivity of electrophilic substitution. Both hydroxyl and methyl groups are activating and ortho-, para-directing. The strong activating and directing effect of the hydroxyl groups would likely dominate, directing incoming electrophiles to the available ortho and para positions. The presence of multiple activating groups can lead to complex product mixtures, and steric factors can also play a significant role. rsc.org

Nucleophilic Reactivity of Hydroxyl Groups: Formation of Ethers and Esters

The hydroxyl groups of this compound are nucleophilic and can participate in reactions to form ethers and esters.

Ether Formation: The Williamson ether synthesis is a classic method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. libretexts.org The diol can be converted to a dialkoxide using a strong base, which can then react with an alkyl halide. Another approach is the acid-catalyzed dehydration of alcohols, though this is typically used for symmetrical ethers. libretexts.org Catalysts like aluminum dodecatungstophosphate (AlPW₁₂O₄₀) have been shown to be effective for the etherification of alcohols. researchgate.net In the case of naphthols, Lewis acids like FeCl₃ have been used to catalyze ether formation, although side reactions like dimerization can occur. scispace.com

Ester Formation: Esterification can be achieved by reacting the diol with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate conditions. Acid catalysis is commonly employed for reactions with carboxylic acids (Fischer esterification).

Exploration of Rearrangement Reactions and Tautomerism

Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.in One of the most relevant rearrangements for diols is the Pinacol rearrangement. libretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction converts a 1,2-diol into a ketone through the formation of a carbocation intermediate followed by the migration of a neighboring group. libretexts.orgallrounder.ai While this compound is not a 1,2-diol, its derivatives or intermediates in certain reactions could potentially undergo related rearrangements.

Keto-enol tautomerism is a possibility for the hydroxyl groups of this compound, where a proton can transfer from the oxygen to an adjacent carbon atom, forming a keto tautomer. However, for an aromatic diol, the enol form is highly stabilized by the aromaticity of the naphthalene ring system, making the keto tautomer significantly less favorable.

Spectroscopic and Advanced Analytical Methodologies for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (1H) and carbon-13 (13C) spectra, along with advanced two-dimensional techniques, allows for the unambiguous assignment of all atoms within the 2-Methylnaphthalene-1,5-diol molecule.

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule: the aromatic protons on the naphthalene (B1677914) ring, the protons of the two hydroxyl groups, and the protons of the methyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of two electron-donating hydroxyl groups will further influence the precise chemical shifts of the adjacent aromatic protons, generally shifting them to a slightly higher field compared to unsubstituted naphthalene. The methyl group protons will appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The hydroxyl protons are expected to show a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | Multiplet |

| Methyl (CH3) | 2.0 - 2.5 | Singlet |

The 13C NMR spectrum provides information about the carbon framework of the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in the structure. The carbon atoms attached to the hydroxyl groups (C1 and C5) will be significantly deshielded and appear at a lower field (δ 150-160 ppm) compared to the other aromatic carbons. The quaternary carbons of the naphthalene ring will also have characteristic chemical shifts. The carbon atom of the methyl group will resonate at a much higher field (δ 15-25 ppm).

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-OH | 150 - 160 |

| Aromatic C-C | 110 - 140 |

| Aromatic C-H | 100 - 130 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable.

Correlation Spectroscopy (COSY): A 1H-1H COSY experiment would reveal correlations between neighboring protons on the aromatic ring, aiding in the assignment of the complex multiplet patterns.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm-1, which is characteristic of the O-H stretching vibration of the hydroxyl groups. Aromatic C-H stretching vibrations will appear around 3000-3100 cm-1. The C=C stretching vibrations of the aromatic ring will give rise to several sharp bands in the 1450-1600 cm-1 region. The C-O stretching vibrations are expected in the 1200-1300 cm-1 range. The presence of the methyl group will be indicated by C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The naphthalene ring system is a chromophore that absorbs UV light. The presence of hydroxyl and methyl substituents will influence the absorption maxima (λmax). The hydroxyl groups, being auxochromes, are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted naphthalene, moving them to longer wavelengths. The extended π-conjugated system of the naphthalene core is responsible for its characteristic UV absorption spectrum. Studies on similar naphthalene derivatives show strong absorptions in the UV region. mdpi.comnih.gov For instance, 2-methylnaphthalene (B46627) exhibits an excitation peak at 275 nm. aatbio.com

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound (C11H10O2), the molecular ion peak (M+•) would be expected at an m/z value corresponding to its molecular weight (174.0681 g/mol ).

The fragmentation pattern of aromatic compounds is often characterized by a stable molecular ion peak due to the delocalized π-electron system. libretexts.org For this compound, fragmentation would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for phenols and substituted aromatic compounds include the loss of a hydrogen atom, a methyl radical (CH3•), or a carbon monoxide (CO) molecule. The fragmentation of related naphthalenediol compounds often shows a prominent molecular ion peak. nist.gov

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

|---|---|

| 174 | [M]+• (Molecular Ion) |

| 159 | [M - CH3]+ |

| 146 | [M - CO]+• |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in the analysis of this compound, providing robust methods for its separation from complex mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this analyte, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical RP-HPLC method for the analysis of naphthalenediols, including 1,5-naphthalenediol, involves a C18 column. nih.gov The separation is achieved by a gradient elution using a mobile phase consisting of methanol (B129727) and an acidic aqueous solution, such as 0.1% acetic acid. nih.gov The gradient elution allows for the effective separation of compounds with varying polarities. Detection is commonly performed using a diode array detector (DAD), which can provide ultraviolet (UV) spectra for peak confirmation. nih.gov For the related compound 2-Methylnaphthalene, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid (phosphoric or formic acid) has been described. sielc.com

The retention time of this compound would be influenced by the specific conditions, including the exact gradient profile, flow rate, and column temperature. Purity assessment is conducted by integrating the peak area of the analyte and comparing it to the total area of all observed peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

|---|---|

| Instrumentation | High-Performance Liquid Chromatograph with Diode Array Detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which contains polar hydroxyl groups, derivatization is often a necessary step to increase its volatility and thermal stability for GC analysis.

The derivatization process typically involves converting the hydroxyl groups into less polar ethers or esters. Following derivatization, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. A common stationary phase for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a (5%-phenyl)-methylpolysiloxane. wiley.com

As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for definitive identification. The mass spectrum of the parent compound, 2-methylnaphthalene, shows a molecular ion peak (M+) at m/z 142. researchgate.net For derivatized this compound, the expected mass spectrum would show a molecular ion peak corresponding to the mass of the derivatized molecule, along with characteristic fragmentation patterns.

The purity of the sample can be determined by analyzing the total ion chromatogram (TIC). The peak corresponding to the derivatized this compound is integrated, and its area is compared to the total area of all peaks in the chromatogram.

Table 2: Representative GC-MS Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

|---|---|

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | Capillary column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-550 m/z |

Advanced Research Applications and Derivative Development

Precursors for Functional Materials Development

The diol functionality of 2-methylnaphthalene-1,5-diol serves as a key reactive site for incorporation into larger macromolecular structures, offering a pathway to new materials with tailored properties.

Polymer Chemistry Applications (e.g., as Novel Monomers or Additives)

This compound is a promising monomer for the synthesis of high-performance polymers such as polyesters, polycarbonates, and polyethers. The two hydroxyl groups can participate in polycondensation or esterification reactions to form the polymer backbone.

The incorporation of the rigid naphthalene (B1677914) unit into a polymer chain is expected to enhance thermal stability and mechanical strength. Research on polymers derived from other dihydroxynaphthalenes has shown that these materials exhibit high glass-transition temperatures (Tg), often exceeding 220°C and in some cases over 300°C. rsc.org For instance, poly(ether imide)s synthesized from various dihydroxynaphthalenes demonstrate thermal stability up to 590°C. rsc.org The methyl group in this compound can further modify polymer properties by:

Increasing Solubility: The methyl group can disrupt chain packing, potentially improving the solubility of the resulting polymer in organic solvents.

Tuning Mechanical Properties: The steric hindrance introduced by the methyl group can influence the polymer's crystallinity and flexibility.

Naphthalene-based polymers are being explored for various applications due to their desirable physical properties like high heat resistance and impact resistance.

Table 1: Potential Polymer Classes and Properties Derived from this compound

| Polymer Class | Linkage Type | Expected Properties | Potential Applications |

| Polyesters | Ester (-O-CO-) | High thermal stability, mechanical rigidity, chemical resistance. | High-performance fibers, engineering plastics, films. |

| Polycarbonates | Carbonate (-O-CO-O-) | High impact strength, optical clarity, heat resistance. | Data storage devices, structural materials. google.com |

| Polyethers | Ether (-O-) | Thermal stability, chemical inertness. | Insulating materials, specialty membranes. |

| Poly(ether imide)s | Ether and Imide | Excellent thermal stability (>500°C), high modulus. rsc.org | Aerospace components, high-temperature coatings. |

Optoelectronic Materials and Devices (by analogy to Naphthalene Diimide research)

By analogy to the extensively studied naphthalene diimides (NDIs), derivatives of this compound hold potential in the field of optoelectronics. NDIs are a class of organic dyes known for their excellent thermal and photochemical stability, strong electron-accepting nature, and tunable optoelectronic properties. rsc.orgemu.edu.tr These characteristics make them ideal for applications in organic field-effect transistors (OFETs), photovoltaics, and sensors. acs.orgresearchgate.net

While not a direct precursor to traditional NDIs, the this compound core can be chemically modified to create novel π-conjugated systems. Functionalization of the naphthalene core is a common strategy to tune the electronic and photophysical properties of NDI-related materials. researchgate.net The electronic properties of the naphthalene scaffold can be modulated by introducing electron-donating or electron-withdrawing groups, which alters the HOMO and LUMO energy levels. acs.orgresearchgate.net The hydroxyl groups of this compound could be converted to other functional groups to facilitate the synthesis of new chromophores with tailored light absorption and emission characteristics, potentially for use in organic light-emitting diodes (OLEDs) or as sensitizers in solar cells. rsc.orgresearchgate.net

Intermediate in Complex Organic Synthesis Pathways

The reactivity of the hydroxyl groups and the aromatic core makes this compound a valuable intermediate for constructing more complex and functional molecules.

Synthesis of Novel Biologically Active Naphthalene Derivatives

The naphthalene skeleton is a common motif in a wide range of biologically active natural products and synthetic compounds. bilkent.edu.trnih.govmdpi.com Naphthoquinones, for example, are a significant class of natural products with diverse bioactivities. bilkent.edu.tr The compound 1,5-Dihydroxynaphthalene (B47172) can be oxidized to produce juglone, a naturally occurring dye. wikipedia.org Similarly, this compound could serve as a precursor for novel quinone structures.

Furthermore, the hydroxyl groups can be used as handles for derivatization, allowing the attachment of various pharmacophores to the naphthalene scaffold. This approach enables the systematic exploration of structure-activity relationships to develop new therapeutic agents. Lignans, a class of bioactive chemicals, often feature aryldihydronaphthalene or arylnaphthalene skeletons. nih.gov Synthetic strategies for these compounds demonstrate how naphthalene-based precursors can be elaborated into complex, biologically relevant molecules.

Development of Advanced Chromophores and Specialty Dyes

Naphthols are classical components in the synthesis of azo dyes. cuhk.edu.hknih.gov The reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which then undergoes an electrophilic aromatic substitution with an electron-rich coupling component like a naphthol. nih.govunb.ca

This compound, being a di-activated system, is an excellent candidate for a coupling component. The hydroxyl groups strongly activate the naphthalene ring towards electrophilic attack by the diazonium ion. The positions of the hydroxyl and methyl groups would direct the coupling to specific sites on the ring, influencing the final structure and color of the dye. The resulting azo dyes could find applications in textiles, printing, and as functional colorants in advanced materials like liquid crystal displays. icrc.ac.irnorthumbria.ac.uk

Table 2: Potential Azo Dye Synthesis from this compound

| Reactant 1 (Diazo Component) | Reactant 2 (Coupling Component) | Reaction Type | Product Class | Expected Properties |

| Aryl Diazonium Salt | This compound | Azo Coupling | Azo Dye | Intense coloration, potential for solvatochromism, good fastness properties on fibers. icrc.ac.ir |

Exploration in Supramolecular Chemistry and Host-Guest Recognition Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The structural features of this compound make it an attractive component for designing host-guest systems.

The key interactions it can participate in include:

Hydrogen Bonding: The two hydroxyl groups can act as hydrogen bond donors and acceptors, allowing for predictable interactions with guest molecules or self-assembly into larger architectures.

π-π Stacking: The electron-rich naphthalene ring can engage in π-π stacking interactions with other aromatic systems. This is a crucial interaction in the formation of many host-guest complexes. nih.gov

Shape Recognition: The rigid, planar structure of the naphthalene core provides a defined geometric scaffold for building molecular hosts.

Research using other dihydroxynaphthalenes, such as the 1,8-isomer, has shown their effectiveness as building blocks in the self-assembly of stable host-guest complexes through coordination with boronic acids and bipyridine linkers. nih.govmdpi.com These systems have demonstrated the ability to form stable complexes with aromatic hydrocarbon guests like benzene (B151609) and xylene. nih.gov By analogy, this compound could be incorporated into similar or novel supramolecular structures, such as molecular tweezers, clips, or channels, for applications in molecular sensing, separation, and catalysis. researchgate.net

Catalysis and Ligand Design Incorporating this compound Moieties

The rigid naphthalene backbone of this compound is a desirable feature in ligand design as it can impart a well-defined geometry to the resulting metal complex, which is often crucial for achieving high levels of stereoselectivity in asymmetric reactions. The methyl group, through its electron-donating inductive effect, can modulate the electronic properties of the naphthalene ring system. This, in turn, can influence the electron density at the coordinating atoms of the ligand, thereby fine-tuning the catalytic activity of the metal center.

Potential Ligand Architectures:

One of the most promising avenues for the application of this compound is in the synthesis of bidentate phosphine (B1218219) ligands. The diol can be converted into a bis(triflate) or a related reactive intermediate, which can then undergo nucleophilic substitution with secondary phosphines to yield diphosphine ligands. The resulting ligands would possess a chiral C2-symmetric scaffold, a widely successful motif in asymmetric catalysis.

Furthermore, the hydroxyl groups can be used as anchoring points for the construction of other ligand classes, such as:

Phosphinites and Phosphites: Through reaction with chlorophosphines.

Salen-type ligands: By condensation with chiral diamines and salicylaldehyde (B1680747) derivatives.

N-heterocyclic carbene (NHC) precursors: Although a more complex synthetic route, the naphthalene scaffold could be functionalized to support NHC moieties.

Hypothetical Catalytic Applications:

Based on the structural similarities to well-established ligand families, catalysts derived from this compound could potentially be effective in a range of important organic transformations.

| Potential Catalytic Application | Ligand Type Derived from this compound | Metal | Potential Advantages |

| Asymmetric Hydrogenation | Chiral Diphosphine | Rhodium, Ruthenium, Iridium | High enantioselectivity due to the rigid backbone. |

| Asymmetric Allylic Alkylation | Chiral Diphosphine, P,N-Ligands | Palladium | Control of regioselectivity and enantioselectivity. |

| Cross-Coupling Reactions | Diphosphine, NHC | Palladium, Nickel | Enhanced catalyst stability and activity. |

| Asymmetric Epoxidation | Salen-type | Manganese, Chromium | Stereoselective synthesis of chiral epoxides. |

Challenges and Future Outlook:

The primary challenge in realizing the catalytic potential of this compound is the development of efficient and scalable synthetic routes to its ligand derivatives. While the fundamental chemical transformations are well-established, their application to this specific scaffold may require optimization.

Future research in this area could focus on the following:

Synthesis and characterization of novel ligands: The preparation and full characterization of diphosphine, P,N, and other ligand types derived from this compound.

Coordination chemistry studies: Investigating the coordination behavior of these new ligands with various transition metals to understand their structural and electronic properties.

Catalytic screening: Evaluating the performance of the resulting metal complexes in a broad range of catalytic reactions to identify promising applications.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2-Methylnaphthalene-1,5-diol and Related Naphthalenediols

The current academic understanding of the specific compound this compound is limited, as it is not a widely studied molecule. However, a significant body of research exists for its parent compounds, 2-methylnaphthalene (B46627) and various naphthalenediols, such as 1,5-dihydroxynaphthalene (B47172). This allows for a scientifically inferred understanding of its probable characteristics.

Naphthalene (B1677914) derivatives are recognized for their versatile applications in medicinal chemistry, materials science, and as chemical intermediates. lifechemicals.comnih.govalfa-chemistry.com The introduction of hydroxyl and methyl groups to the naphthalene core is expected to modulate its electronic and steric properties, influencing its reactivity and potential applications. Naphthalenediols, for instance, are known precursors to dyes and have been investigated for their antioxidant properties. canada.cawikipedia.org Specifically, 1,5-dihydroxynaphthalene is a key intermediate in the synthesis of certain dyes and is a popular reagent in supramolecular chemistry. wikipedia.org

The methyl group in 2-methylnaphthalene is known to influence the reactivity of the naphthalene ring system. The metabolism of 2-methylnaphthalene has been studied, indicating that it forms reactive epoxide intermediates. nih.gov This suggests that the presence of a methyl group could influence the metabolic pathways and biological activity of a diol-substituted naphthalene.

The academic understanding of related naphthalenediols, such as 1,8-naphthalenediol and its derivatives, has highlighted their potential as potent hydrogen atom transfer agents and antioxidants. canada.ca The antioxidant activity is attributed to the stabilization of the resulting radical through intramolecular hydrogen bonding. It is plausible that this compound would also exhibit antioxidant properties, with the methyl group potentially influencing the redox potential and reactivity.

The table below summarizes the properties of the parent and related compounds, which informs the predicted characteristics of this compound.

| Compound | Formula | Molar Mass ( g/mol ) | Key Properties |

| Naphthalene | C₁₀H₈ | 128.17 | White crystalline solid, precursor to many chemicals. alfa-chemistry.com |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | White crystalline solid, used in the synthesis of vitamin K and other chemicals. noaa.govosha.gov |

| 1,5-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | White solid, precursor to dyes, reagent in supramolecular chemistry. wikipedia.org |

Unexplored Research Avenues and Challenges in Synthesis and Application Development

The limited research on this compound presents numerous unexplored avenues and significant challenges in its synthesis and the development of potential applications.

Synthesis: A primary challenge is the development of a regioselective and efficient synthesis for this compound. Traditional methods for the synthesis of substituted naphthalenes can be complex and may result in mixtures of isomers, which are difficult to separate. nih.gov Future research could focus on developing novel catalytic methods for the direct and controlled functionalization of the naphthalene core. This might involve C-H bond functionalization strategies, which have been successfully applied to the synthesis of other polysubstituted naphthalenes. nih.gov

Unexplored Research Avenues:

Medicinal Chemistry: Given that many naphthalene derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial properties, this compound represents an unexplored scaffold for drug discovery. nih.gov Research into its potential as an inhibitor of specific enzymes or as a cytotoxic agent against cancer cell lines could be a fruitful area of investigation.

Materials Science: Naphthalene diimides have been extensively studied for their applications in organic electronics. nih.govacs.org The electronic properties of this compound could be investigated for its potential use in the development of novel organic semiconductors, sensors, or liquid crystals. The methyl and hydroxyl groups would likely influence the packing and intermolecular interactions in the solid state, which are crucial for material performance.

Antioxidant Properties: A detailed investigation into the antioxidant capabilities of this compound is warranted. canada.ca This would involve studying its ability to scavenge free radicals and understanding the mechanism of action. The effect of the methyl group on the hydrogen-donating ability of the hydroxyl groups would be of particular interest.

Challenges in Application Development:

Bioavailability and Toxicity: For any potential therapeutic applications, the bioavailability and toxicity profile of this compound would need to be thoroughly evaluated. Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are often associated with toxicity, and understanding the metabolic fate of this specific compound is crucial. tandfonline.comfrontiersin.org

Process Scalability: For applications in materials science or as a chemical intermediate, the development of a scalable and cost-effective synthesis process is a major hurdle. This would require optimization of reaction conditions and purification methods.

Potential for Interdisciplinary Research and Discovery of Novel Functionalities

The exploration of this compound and related naphthalenediols offers significant potential for interdisciplinary research, bridging chemistry, biology, and materials science to uncover novel functionalities.

Chemical Biology: The synthesis of functionalized derivatives of this compound could lead to the development of novel molecular probes. For example, by attaching fluorescent tags, researchers could study the localization and interactions of this molecule within biological systems. This interdisciplinary approach could help in understanding its mechanism of action and identifying potential cellular targets.

Supramolecular Chemistry and Materials Science: The self-assembly properties of this compound could be explored for the creation of new materials with unique optical or electronic properties. wikipedia.org Collaboration between synthetic chemists and materials scientists would be essential to design and characterize these materials. For instance, the formation of charge-transfer complexes or hydrogen-bonded networks could lead to materials with applications in sensing or electronics.

Computational Chemistry and Experimental Synergy: Theoretical calculations can play a vital role in predicting the properties and reactivity of this compound and its derivatives. canada.ca By combining computational modeling with experimental validation, researchers can accelerate the discovery of new functionalities. For example, density functional theory (DFT) calculations could be used to predict the antioxidant potential or the electronic band structure of materials based on this molecule, guiding experimental efforts.

The discovery of novel functionalities for this compound will likely emerge from such interdisciplinary collaborations, where the expertise of different fields is combined to address the challenges and explore the opportunities presented by this understudied molecule.

Q & A

Q. How do systematic review frameworks enhance hazard identification?

- Process : Implement Steps 4–8 (): Identify outcomes of concern, rate evidence confidence, and translate findings into hazard conclusions. Use foreign-language studies with English abstracts for comprehensive evidence synthesis .

Tables for Methodological Reference

Q. Table 1. Risk-of-Bias Criteria for Animal Studies

| Criteria | High Confidence | Low Confidence |

|---|---|---|

| Dose randomization | Yes | No |

| Allocation concealment | Yes | No |

| Outcome reporting completeness | Yes | No |

| Adapted from Tables C-6 and C-7 (). |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.